molecular formula C3H4N2OS B012533 4-Imino-thiazolidin-2-one CAS No. 19967-65-8

4-Imino-thiazolidin-2-one

Cat. No.: B012533
CAS No.: 19967-65-8
M. Wt: 116.14 g/mol
InChI Key: PECKLIXQHBFLKD-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

4-Imino-thiazolidin-2-one is a derivative of thiazolidine, a five-membered heterocyclic motif that is present in diverse natural and bioactive compounds Thiazolidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Therefore, it can be inferred that this compound may interact with a variety of targets depending on its specific substitutions.

Mode of Action

Thiazolidine derivatives, including this compound, are known to interact with their targets in a manner that leads to a variety of biological responses . For instance, some thiazolidine derivatives have been reported to bind with peroxisome proliferator response elements (PPRE) in the target gene, promoting the transcription of different genes involved in cellular differentiation and glucose and lipid metabolism .

Biochemical Pathways

For example, they mediate the formation of UDP-MurNAc-pentapeptide through the stepwise additions of MurC (L-alanine), MurD (D-glutamic acid), a diamino acid which is generally a meso-diaminopimelic acid, or MurE (L-lysine) and MurF (dipeptide D-Ala-D-Ala) to the D-lactoyl group of UDP-N-acetylmuramic acid .

Pharmacokinetics

Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .

Result of Action

Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . Therefore, it can be inferred that this compound may have similar effects.

Action Environment

The synthesis of thiazolidine derivatives has been carried out by both conventional and microwave heating , suggesting that the synthesis process can be influenced by environmental factors such as temperature.

Chemical Reactions Analysis

Types of Reactions

4-Imino-thiazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The imino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under mild conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted thiazolidinones depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidin-4-one: Similar structure but lacks the imino group at the fourth position.

    Thiazolidine-2,4-dione: Contains a dione moiety instead of the imino group.

    2-Imino-thiazoline: Similar structure but with a different ring system.

Uniqueness

4-Imino-thiazolidin-2-one is unique due to the presence of both the imino and carbonyl groups, which confer distinct chemical reactivity and biological activity. This compound’s ability to undergo diverse chemical reactions and its wide range of biological activities make it a valuable scaffold for drug development and other applications .

Properties

IUPAC Name

4-amino-5H-1,3-thiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2OS/c4-2-1-7-3(6)5-2/h1H2,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PECKLIXQHBFLKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=NC(=O)S1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60365905
Record name 4-Imino-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19967-65-8
Record name 4-Imino-thiazolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60365905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes 4-imino-thiazolidin-2-ones interesting for antioxidant drug development?

A1: Reactive oxygen species (ROS), generated during normal metabolic processes, can lead to oxidative stress if not properly regulated by the body's natural antioxidant system. This oxidative stress is implicated in various diseases. [] Thiazolidinones, including the 4-imino-thiazolidin-2-one derivatives, have shown a wide range of biological activities, including antioxidant properties. [] This makes them attractive candidates for further research into their potential as therapeutic agents against oxidative stress-related conditions.

Q2: How was the antioxidant activity of the synthesized 4-imino-thiazolidin-2-ones evaluated in this study?

A2: The researchers used the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay to evaluate the antioxidant activity of the synthesized compounds in vitro. [] This method measures the ability of the compounds to donate hydrogen atoms or electrons to neutralize DPPH radicals, providing a quantifiable measure of their antioxidant capacity. Ascorbic acid, a known antioxidant, was used as a standard for comparison. []

Q3: What are the next steps in researching these this compound derivatives?

A3: The study identified two derivatives with pronounced antioxidant activity. [] Further research will focus on optimizing the structure of these lead compounds to enhance their potency and selectivity. This may involve introducing new substituents, exploring different heterocyclic scaffolds, and investigating the structure-activity relationships to fine-tune their antioxidant properties. Further in vitro and in vivo studies are needed to evaluate their efficacy, safety profile, and potential therapeutic applications.

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